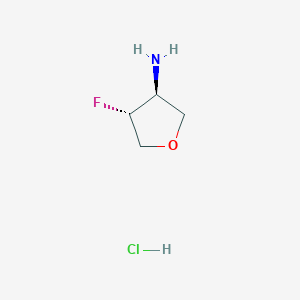

4-Fluorotetrahydrofuran-3-Amine Hydrochloride

Description

Properties

IUPAC Name |

(3S,4R)-4-fluorooxolan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO.ClH/c5-3-1-7-2-4(3)6;/h3-4H,1-2,6H2;1H/t3-,4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRLKYGLYRTMMM-MMALYQPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CO1)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorotetrahydrofuran-3-Amine Hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with tetrahydrofuran, which undergoes fluorination to introduce the fluorine atom at the fourth position.

Amidation: The fluorinated tetrahydrofuran is then subjected to amidation to introduce the amine group at the third position.

Hydrochloride Formation: Finally, the amine derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

Catalytic Hydrogenation: Using catalysts to enhance reaction rates and yields.

Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

Purification: Employing techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Fluorotetrahydrofuran-3-Amine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

Oxidation Products: Include oxides and hydroxyl derivatives.

Reduction Products: Include various amine derivatives.

Substitution Products: Include compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

Synthesis and Reactivity

The compound can be synthesized through various methods, including the borrowing hydrogen methodology, which has been shown to facilitate the formation of carbon-carbon bonds efficiently. The presence of the fluorine atom enhances the reactivity of the tetrahydrofuran ring, allowing for selective transformations under mild conditions.

Key Reactions Involving 4-Fluorotetrahydrofuran-3-Amine Hydrochloride:

- C-H Functionalization : The compound can undergo C-H activation reactions, leading to the formation of new carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules.

- Amidation Reactions : It can participate in amidation reactions to form amides, which are crucial intermediates in pharmaceuticals.

Medicinal Chemistry

This compound has been explored for its anti-viral properties. Research indicates that derivatives of this compound exhibit activity against viruses such as Hepatitis B. The incorporation of fluorine into drug candidates often improves metabolic stability and bioactivity.

Case Study: Anti-Hepatitis B Activity

A study reported the synthesis of novel nucleosides derived from this compound, demonstrating significant antiviral activity. The synthesized compounds were evaluated for their efficacy in inhibiting Hepatitis B virus replication, showing promising results with specific derivatives exhibiting higher potency than existing treatments .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various functional group transformations, making it a valuable intermediate in synthesizing pharmaceuticals and agrochemicals.

Data Table: Applications in Organic Synthesis

| Application Area | Description | Example Compounds |

|---|---|---|

| C-C Bond Formation | Utilized in reactions that form carbon-carbon bonds | Alkylated products |

| Amidation | Participates in amidation reactions to create amides | Various amides |

| Fluorination | Acts as a fluorinated intermediate in synthetic pathways | Fluorinated pharmaceuticals |

Mechanism of Action

The mechanism of action of 4-Fluorotetrahydrofuran-3-Amine Hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound interacts with enzymes and receptors, influencing biochemical pathways.

Pathways Involved: It can modulate signaling pathways, affecting cellular functions and metabolic processes

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural analogs of 4-fluorotetrahydrofuran-3-amine hydrochloride, highlighting differences in molecular features and applications:

Key Differences

Core Structure :

- The target compound and its isomers feature a tetrahydrofuran ring, whereas 5-chloro-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride incorporates a benzofuran system, enhancing aromaticity and altering electronic properties .

- Tetrahydrofuran Fentanyl 3-THF includes a complex fentanyl backbone, contributing to its opioid receptor affinity and regulatory status .

- Substituents and Functional Groups: Fluorine at C4 in the target compound may enhance metabolic stability compared to non-fluorinated analogs, a common strategy in medicinal chemistry . The benzofuran derivative (CAS 1294003-39-6) includes a chlorine substituent, which could influence lipophilicity and binding interactions .

Research and Industrial Relevance

- Synthetic Intermediates : Compounds like [4-(tetrahydro-2-furanyl)butyl]amine hydrochloride serve as building blocks for more complex molecules, highlighting the versatility of tetrahydrofuran-based amines in organic synthesis .

Biological Activity

4-Fluorotetrahydrofuran-3-amine hydrochloride is a fluorinated amine compound with the molecular formula C₄H₉ClFNO and a molecular weight of 141.57 g/mol. The compound features a tetrahydrofuran ring with a fluorine atom and an amine group, enhancing its solubility and potential biological applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is typically encountered as a hydrochloride salt, which improves its water solubility. This property is crucial for laboratory applications and potential therapeutic uses. The presence of the fluorine atom in the tetrahydrofuran ring can significantly influence the compound's reactivity and biological activity compared to non-fluorinated analogs.

This compound exhibits various biological activities through its interactions with specific molecular targets. Preliminary studies suggest that it may affect several biological pathways, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

- Receptor Modulation : It can bind to receptors, modifying their activity and influencing cellular responses.

Biological Activity Studies

Research has focused on the pharmacological properties of this compound, particularly regarding its potential antiviral and anti-inflammatory activities. Below is a summary of key findings from recent studies:

Case Studies

- Anti-HBV Activity : In a study evaluating various nucleosides against HBV, this compound was included in preliminary screenings. Results indicated some inhibitory effects; however, no definitive conclusions could be drawn without further detailed studies .

- Inflammatory Response Modulation : Research exploring compounds with similar structures found that fluorinated derivatives could significantly reduce pro-inflammatory cytokine production in vitro, suggesting that this compound may exhibit similar properties .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| cis-4-Fluorotetrahydrofuran-3-amine HCl | Tetrahydrofuran derivative | Different stereochemistry affecting activity |

| trans-4-Fluorotetrahydrofuran-3-amine HCl | Tetrahydrofuran derivative | Varying bioactivity compared to cis isomer |

| 4-Fluorooxolan-3-amine hydrochloride | Oxolane derivative | Structural variation leading to different properties |

These comparisons highlight how variations in stereochemistry and functional groups can influence both reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 4-Fluorotetrahydrofuran-3-Amine Hydrochloride?

- Methodological Answer : Synthesis typically involves fluorination of tetrahydrofuran precursors followed by amine functionalization and subsequent hydrochlorination. Key steps include:

- Fluorination using reagents like DAST (diethylaminosulfur trifluoride) under inert conditions.

- Purification via recrystallization or column chromatography (e.g., silica gel with methanol/dichloromethane gradients) to isolate the amine intermediate.

- Final hydrochlorination using HCl gas in anhydrous ether .

- Critical Note : Monitor reaction progress via TLC or LC-MS to avoid over-fluorination byproducts.

Q. How is 4-Fluoroturrahydrofuran-3-Amine Hydrochloride characterized structurally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm fluorine substitution and amine protonation (e.g., δ ~8.5 ppm for NH in DO).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (CHClFNO, MW 153.61) .

- X-ray Crystallography : Resolves stereochemistry for chiral variants (e.g., (3R,4R)-configuration) .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

- Methodological Answer :

- Store as a crystalline solid at -20°C in airtight, light-resistant containers.

- Stability data indicate no degradation for ≥5 years under these conditions .

- Table : Stability under varying conditions:

| Temperature | Humidity | Stability Duration |

|---|---|---|

| -20°C | Dry | ≥5 years |

| 25°C | 60% RH | ~6 months |

Advanced Research Questions

Q. How can researchers design experiments to assess μ-opioid receptor binding affinity of 4-Fluorotetrahydrofuran-3-Amine derivatives?

- Methodological Answer :

- Use radioligand displacement assays with H-DAMGO or H-naloxone in HEK293 cells expressing human μ-opioid receptors.

- Calculate IC values via nonlinear regression and convert to K using Cheng-Prusoff equation.

- Reference studies on structurally similar opioids (e.g., THF-Fentanyl) for comparative analysis .

Q. What strategies resolve discrepancies in metabolic stability data across in vitro models?

- Methodological Answer :

- Liver Microsomal Assays : Compare metabolic half-life (t) in human vs. rat microsomes. Use LC-MS/MS to track parent compound depletion.

- CYP450 Inhibition Studies : Identify enzyme-specific interactions (e.g., CYP3A4/5) contributing to interspecies variability .

- Data Normalization : Account for protein binding differences using fu (fraction unbound in microsomes).

Q. How can isomer-specific effects of this compound be analyzed?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak IA-3 column with hexane/isopropanol (95:5) to resolve (3R,4R) and (3S,4S) enantiomers.

- Pharmacological Profiling : Compare EC values for each isomer in functional assays (e.g., cAMP inhibition).

- Computational Modeling : Perform docking studies with μ-opioid receptor crystal structures (PDB ID: 6DDF) .

Q. What safety protocols are critical during in vivo dosing studies?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and N95 masks to prevent inhalation/contact.

- Waste Disposal : Deactivate unused compound with bleach before disposal. Collect biological waste separately for incineration .

Q. How to address contradictory toxicological data in zebrafish vs. rodent models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.